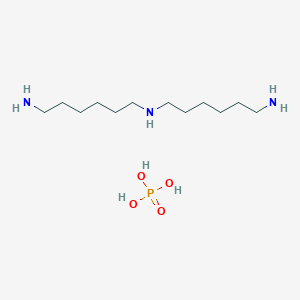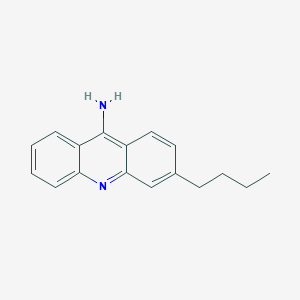
3-Butylacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylacridin-9-amine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications. These compounds have been extensively studied for their potential use in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylacridin-9-amine typically involves the reaction of acridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 6,9-dichloro-2-methoxyacridine with butylamine in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF). The final product is obtained through a microwave-assisted reaction in acetonitrile with potassium iodide (KI) as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 3-Butylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction may produce amine derivatives with altered functional groups .
Scientific Research Applications
3-Butylacridin-9-amine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-Butylacridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of DNA and associated enzymes. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately inducing apoptosis (programmed cell death) in cancer cells. Additionally, the compound can generate reactive oxygen species (ROS), further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Acridin-9-amine: A closely related compound with similar DNA intercalating properties.
Amsacrine: An acridine derivative used as an anticancer agent, known for its ability to inhibit topoisomerase II.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties
Uniqueness: 3-Butylacridin-9-amine is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its ability to intercalate DNA and improve its selectivity for certain molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
192801-56-2 |
|---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-butylacridin-9-amine |
InChI |
InChI=1S/C17H18N2/c1-2-3-6-12-9-10-14-16(11-12)19-15-8-5-4-7-13(15)17(14)18/h4-5,7-11H,2-3,6H2,1H3,(H2,18,19) |
InChI Key |
QFQPWMQBPABHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=NC3=CC=CC=C3C(=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


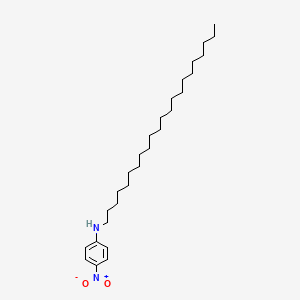
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
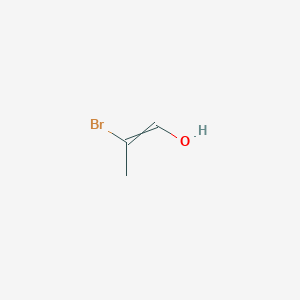

![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
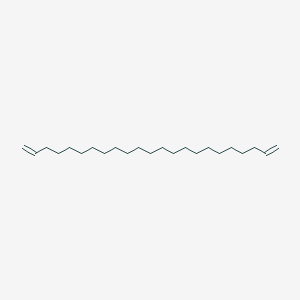

![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
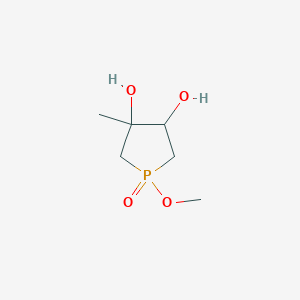
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
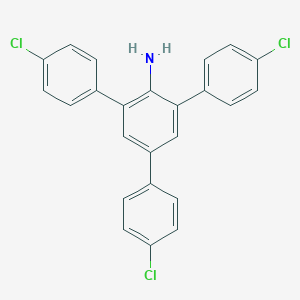
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

